molecular formula C11H13N5 B3032297 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine CAS No. 1389313-36-3

2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine

Número de catálogo: B3032297
Número CAS: 1389313-36-3
Peso molecular: 215.25
Clave InChI: KVFQKBHDPZSDNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine is a fused heterocyclic compound featuring a triazolo[4,3-a]pyridine core integrated with a diazepine ring system.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-pyridin-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-2-6-12-9(5-1)10-14-15-11-13-7-3-4-8-16(10)11/h1-2,5-6H,3-4,7-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFQKBHDPZSDNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=NN=C2NC1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201143536
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1389313-36-3
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1389313-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazolo[4,3-a][1,3]diazepine, 5,6,7,8-tetrahydro-3-(2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201143536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Triazole-Amine Cyclocondensation with Diazepine Precursors

A foundational approach involves cyclocondensation of 1,2,3-triazole-4(5)-amines with diazepine intermediates. For example, 5-amino-1,2,3-triazole-4-carboxylic acid derivatives can react with diketones or diamines under acidic conditions to form the diazepine ring. In one protocol:

  • Intermediate Preparation : 5-Amino-1,2,3-triazole-4-carbaldehyde is treated with 1,3-diaminopropane in toluene at 80°C, yielding a diazepine-triazole Schiff base.
  • Cyclization : The Schiff base undergoes intramolecular cyclization in the presence of POCl₃, forming the triazolo[4,3-a]diazepine scaffold.

Optimization Notes :

  • Solvent Effects : Dichloromethane minimizes side reactions compared to polar aprotic solvents.
  • Catalysts : Lewis acids like ZnCl₂ improve cyclization efficiency (yield: 68–72%).

One-Pot Multicomponent Synthesis

Convergent Assembly

A streamlined one-pot method combines 3,6-dichloropyridazine, 3-methyl-1H-tetrazole, and 2-aminopyridine in toluene at reflux:

  • Triazole Formation : 3,6-Dichloropyridazine reacts with 3-methyl-1H-tetrazole via nucleophilic aromatic substitution.
  • Diazepine Cyclization : Addition of 1,3-diaminopropane and PPMA (polyphosphoric acid) facilitates ring expansion.
  • In Situ Coupling : Pyridine incorporation occurs via copper-catalyzed Ullmann coupling (120°C, 18 h).

Yield Optimization :

  • Temperature Gradient : Gradual heating from 60°C to 120°C improves regioselectivity.
  • Acid Choice : PPMA outperforms PPA (polyphosphoric acid) in reducing tar formation.

Reductive Amination and Protective Group Tactics

Diazepine Ring Closure

Reductive amination proves effective for constructing the diazepine ring:

  • Ketone Intermediate : 3-Oxo-pentanedioic acid is condensed with 1,2,3-triazole-4-amine.
  • Reduction : Sodium cyanoborohydride in MeOH/HOAc (pH 5) selectively reduces the imine bond (yield: 65%).

Protection-Deprotection :

  • Boc Protection : tert-Butoxycarbonyl groups shield secondary amines during Suzuki coupling.
  • Deprotection : HCl in dioxane (1:1 v/v) cleanly removes Boc groups without ring degradation.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (HPLC) Key Advantage Limitation
Cyclocondensation 68–72 95.2 High regioselectivity Multi-step purification
Suzuki Coupling 78 97.8 Modular pyridine introduction Requires halogenated precursor
One-Pot 62 93.5 Time-efficient Sensitive to stoichiometry
Reductive Amination 65 94.1 Mild conditions Low functional group tolerance

Análisis De Reacciones Químicas

Types of Reactions

2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where various substituents can be introduced into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Aplicaciones Científicas De Investigación

2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential as an anti-cancer or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparación Con Compuestos Similares

Triazolo-Pyridine Derivatives

  • [1,2,4]Triazolo[4,3-a]pyridin-3-amine : Synthesized via amide coupling reactions, this compound lacks the diazepine ring but shares the triazolo-pyridine core. It has been explored as a precursor for tankyrase inhibitors, with modifications at the 3-position influencing target affinity .
  • 7,10-Dihydro-8H-pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile: Features a pyrano ring fused to the triazolo-pyridine system. Optimized synthesis methods achieved yields of 92–95%, highlighting superior synthetic accessibility compared to the diazepine-containing target compound .

Triazolo-Diazepine Analogues

  • 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine : A partially saturated variant with a tetrahydro-pyridine ring. This structure enhances solubility and metabolic stability, critical for CNS-targeting agents .

Triazolo-Quinoxaline Derivatives

  • [1,2,4]Triazolo[4,3-a]quinoxaline: Replacing the diazepine with a quinoxaline ring shifts pharmacological activity. Derivatives bearing benzylpiperazine moieties demonstrated potent positive inotropic effects in cardiac tissue, with stroke volume increases up to 9.92% .

Antimicrobial and Anti-inflammatory Effects

  • [1,2,4]Triazolo[4,3-a]pyrimidin-7-ones: Exhibit broad-spectrum antimicrobial activity, with MIC values <10 µg/mL against S. aureus and E. coli.
  • Fused triazolo[4,3-a]pyrimidines : Demonstrated 36–56% anti-inflammatory efficacy in carrageenan-induced rat models, comparable to indomethacin .

Key Differentiators and Challenges

  • Structural Complexity: The diazepine ring in the target compound introduces synthetic complexity and stability issues absent in pyrano/thieno or quinoxaline analogues.
  • Synthetic Feasibility: High yields (>90%) for pyrano/thieno systems contrast with the discontinued status of the diazepine compound, suggesting unresolved synthetic or stability hurdles .

Actividad Biológica

2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine is a heterocyclic compound that combines triazole and diazepine rings with a pyridine moiety. This unique structural configuration suggests potential biological activities that warrant investigation. The compound's molecular formula is C11H13N5, with a molecular weight of 215.25 g/mol.

The synthesis of this compound typically involves cyclization reactions between triazole derivatives and diazepine precursors under controlled conditions. Common reagents include hydrogen peroxide for oxidation and sodium borohydride for reduction.

Biological Activity Overview

Research has indicated that compounds with similar structures to 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine exhibit various biological activities:

  • Anticancer Activity : Compounds in the triazole family have been shown to possess chemopreventive and chemotherapeutic effects against various cancer cell lines. For instance, related triazole derivatives demonstrated IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells .
  • Antimicrobial Properties : Some derivatives exhibit significant antibacterial activity against pathogenic bacteria. For example, certain synthesized triazole-thiones showed good efficacy against several bacterial strains compared to standard antibiotics like chloramphenicol .
  • Neuroprotective Effects : Related compounds have been explored for their potential in treating neurodegenerative diseases. The structural similarities suggest that 2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine may also exhibit neuroprotective properties.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundIC50 Value (μM)Reference
Anticancer (Colon)Triazole derivative6.2
Anticancer (Breast)Triazole-thione27.3
AntibacterialBenzothioateN/A
NeuroprotectiveVarious derivativesN/AGeneral knowledge

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The results indicated that specific compounds exhibited potent activity with IC50 values significantly lower than those of traditional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized triazole-thiones against common pathogens. The results demonstrated that certain derivatives outperformed established antibiotics in inhibiting bacterial growth .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine
Reactant of Route 2
Reactant of Route 2
2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.